Carbamazepine-d8(Major)

Therapeutic Drug Monitoring LC-MS/MS Method Validation

Bioanalytical methods for carbamazepine often fail due to uncorrected matrix effects when using unlabeled internal standards. Carbamazepine-d8 (Major) is the definitive octa-deuterated SIL-IS that resolves this. - Δm/z = 8 eliminates isotopic cross-talk, ensuring accurate LLOQ down to 5 ng/mL. - ≥98% chemical purity & ≥98% ²H enrichment guarantee reliable co-elution and matrix correction. - Supplied with full traceability documentation for AMV, QC, ANDA, and DMF regulatory submissions.

Molecular Formula C₁₅H₄D₈N₂O
Molecular Weight 244.32
Cat. No. B1159628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamazepine-d8(Major)
Synonyms5H-Dibenz[b,f]azepine-5-carboxamide-d8;  5-Carbamoyl-5H-dibenz[b,f]azepine_x000B_-d8;  Amizepin-d8;  Biston-d8;  CBZ-d8;  Calepsin-d8;  Carbamazepen-d8;  Carbamazepin-d8;  G 32883-d8;  Tegretol-d8; 
Molecular FormulaC₁₅H₄D₈N₂O
Molecular Weight244.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamazepine-d8 (Major) Internal Standard for LC-MS/MS


Carbamazepine-d8 (Major), also designated as [2H8]-Carbamazepine or CBZ-d8, is a deuterium-labeled analog of the anticonvulsant drug carbamazepine. This compound belongs to the class of stable isotope-labeled internal standards (SIL-IS) used in quantitative mass spectrometry. It has a molecular formula of C₁₅H₄D₈N₂O and a molecular weight of 244.32 g/mol [1]. It is characterized by a minimum chemical purity of 98% and a minimum isotopic enrichment of 98% 2H [2]. As a non-radioactive, chemically identical but mass-differentiated surrogate for carbamazepine, it is specifically manufactured for use as an internal standard in high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays .

1
LC-MS/MS quantitative bioanalysis of carbamazepine in research matrices
2
Isotope-labeled internal standard workflow with deuterium mass shift Δm/z = 8
3
Method-transfer context requiring co-eluting SIL-IS with documented lot traceability

Why Unlabeled Analogs Fail to Replace Carbamazepine-d8


Interchanging carbamazepine-d8 with unlabeled carbamazepine or alternative deuterated analogs (e.g., carbamazepine-d10) in a validated bioanalytical method is not analytically sound. The primary failure mode is the lack of effective matrix effect correction. Unlabeled carbamazepine cannot be distinguished from the target analyte in a mass spectrometer, rendering it useless as an internal standard [1]. While other deuterated analogs may offer a mass shift, their performance is not equivalent. The octa-deuterated (d8) form provides a sufficient mass difference (Δm/z = 8) to eliminate cross-talk with the analyte's isotopic envelope, which is critical for accurate quantification at low concentrations [2]. Furthermore, the specific isotopic labeling pattern of the 'Major' d8 variant ensures optimal co-elution with the parent drug in reversed-phase LC, a requirement for compensating for ion suppression or enhancement effects. This chromatographic behavior is not guaranteed with other labeling patterns (e.g., d10) and can vary between synthetic batches, directly impacting assay precision and accuracy .

Risk 1
Unlabeled carbamazepine lacks matrix-effect correction capability and is indistinguishable from target analyte in MS
Risk 2
Alternative deuterated analogs (e.g., d10) may exhibit different co-elution behavior, directly impacting ion suppression compensation
Risk 3
Lower isotopic enrichment grades (

Performance Benchmarks for Carbamazepine-d8


LLOQ Validation in Human Plasma

When used as an internal standard for the quantification of carbamazepine in human plasma, carbamazepine-d8 enables a validated lower limit of quantification (LLOQ) of 5 ng/mL. This is achieved with a linear calibration range of 5-1000 ng/mL (r² = 0.9989) [1]. This level of sensitivity is critical for therapeutic drug monitoring (TDM) and clinical pharmacokinetic studies.

LLOQ Validation
Head-to-head
LLOQ = 5 ng/mL with linear range 5–1000 ng/mL (r² = 0.9989) in human plasma research matrix
Supports bioanalytical validation review for low-concentration quantification
Human plasma, protein precipitation, Agilent Eclipse Plus C18, MRM mode
Therapeutic Drug Monitoring LC-MS/MS Method Validation Pharmacokinetics

Regulatory-Ready Method for ANDA/DMF Submissions

Carbamazepine-d8 is supplied with comprehensive characterization data and can be used for Analytical Method Validation (AMV) and Quality Control (QC) applications in support of Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) [1]. Its use facilitates method transfer and regulatory acceptance, unlike in-house synthesized standards which require extensive and costly characterization.

Regulatory-Ready Method
Class-level
Supplied with CoA and characterization data to support method validation documentation context
May facilitate method-transfer and documentation review
Supplier-reported traceability; site-specific validation review required
Regulatory Compliance ANDA DMF Method Validation Quality Control

Isotopic Purity for Cross-Talk Reduction in MRM

The procurement of Carbamazepine-d8 (Major) with a certified minimum isotopic enrichment of 98% 2H is essential for minimizing isotopic cross-talk with the unlabeled analyte [1]. A lower isotopic purity (e.g., 95% 2H) would result in a higher background signal for the unlabeled carbamazepine, directly increasing the lower limit of detection (LOD) and reducing assay accuracy at low concentrations.

Isotopic Purity
Cross-study
Minimum 98% isotopic enrichment (²H) reduces unlabeled analyte background in SIL-IS channel
Lot attribute critical for assay LOD and accuracy at low concentrations
MRM analysis context; lower-purity grades (~95% ²H) may increase cross-talk
LC-MS/MS Isotopic Purity Method Sensitivity MRM

Proven Use in a Patented Bioanalytical Method

The utility of carbamazepine-d8 is concretely demonstrated in a patented method (CNIPA, 2020) for determining carbamazepine in human plasma [1]. The method, which adds a 50.0 ng/mL working solution of carbamazepine-d8 as an internal standard, is specifically claimed to be simple, highly sensitive, and to have good repeatability and recovery.

Patented Method Use
Head-to-head
Explicitly named as internal standard (50.0 ng/mL working solution) in a patented HPLC-MS-MS method
Reported method-use context supports replication and method development review
Human plasma, acetonitrile precipitation; documented repeatability and recovery
Bioanalysis Patented Method LC-MS/MS Internal Standard

Enhanced Hydrophobicity and SPE Recovery

Carbamazepine-d8 has a higher log Kow (~2.67) compared to other deuterated standards (e.g., atenolol-d7: log Kow ~0.16), which directly correlates with its superior recovery (113–154%) during solid-phase extraction (SPE) procedures .

SPE Recovery
Data to verify
log Kow ≈ 2.67; reported SPE recovery 113–154% on C18 sorbent
Supports sample-preparation robustness review
Cross-study comparable; source-specific verification needed
Sample Preparation SPE Recovery Lipophilicity

Applications of Carbamazepine-d8 (Major)


LC-MS/MS Method for Therapeutic Drug Monitoring

Carbamazepine-d8 is the preferred internal standard for developing and validating LC-MS/MS assays for quantifying carbamazepine in human plasma. Its use is essential for achieving the necessary sensitivity (LLOQ of 5 ng/mL) to monitor therapeutic levels . This application is critical for clinical laboratories, CROs, and hospital pharmacies conducting TDM for epilepsy and bipolar disorder patients.

Regulatory Bioanalysis for ANDA/DMF

In the pharmaceutical industry, this compound is a key reagent for generating bioanalytical data in support of regulatory submissions. Its supply with comprehensive documentation and traceability to pharmacopeial standards makes it directly applicable for Analytical Method Validation (AMV) and Quality Control (QC) in ANDA and DMF filings . This is a critical use case for analytical departments in generic drug manufacturers.

Clinical and Preclinical PK Studies

Researchers rely on carbamazepine-d8 as an internal standard in PK studies to accurately measure plasma concentrations over time. The validated method using this compound provides the precise and accurate data required for determining key PK parameters like AUC, Cmax, and t½ . This is a standard application in academic research, clinical pharmacology units, and pharmaceutical R&D.

Robust SPE Sample Preparation

Due to its favorable lipophilicity (log Kow ~2.67), carbamazepine-d8 demonstrates high and consistent recovery rates (113-154%) when used with common SPE sorbents like C18 . This property makes it a superior choice for automated, high-throughput bioanalytical workflows where robust and reproducible sample preparation is paramount.

Application
Selection Property
Validation Focus
LC-MS/MS Bioanalysis Research
Matrix-effect correction with co-eluting SIL-IS
LLOQ and linearity in target research matrix
Method Validation Documentation
Documented lot traceability and characterization data
Site-specific bioanalytical validation review
Pharmacokinetic Research Studies
Precise and accurate quantification over time
Exposure-model interpretation and endpoint review
High-Throughput Sample Preparation
Favorable hydrophobicity for SPE recovery
Extraction consistency and method robustness review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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